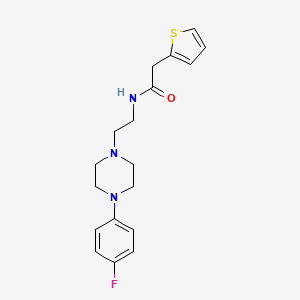

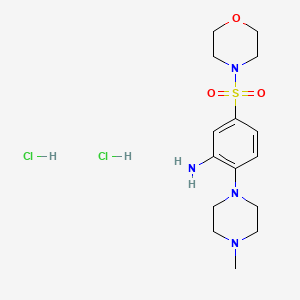

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H22FN3OS and its molecular weight is 347.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Fe-catalyzed Synthesis

R. N. Shakhmaev, A. Sunagatullina, and V. Zorin (2016) detailed the Fe-catalyzed synthesis of flunarizine and its isomers, highlighting a method for producing compounds with vasodilating effects and antihistamine activity, which are used to treat migraines and epilepsy. This study demonstrates the importance of metal-catalyzed amination in the synthesis of complex organic compounds, including those with a piperazine backbone similar to the compound (Shakhmaev et al., 2016).

Biological Evaluation of Aryl(thio)carbamoyl Derivatives

G. Stoilkova, P. Yonova, and K. Ananieva (2014) synthesized and evaluated piperazine derivatives as potential herbicides and plant growth regulators. This research identifies structure-activity relationships and demonstrates the herbicidal and cytokinin-like activities of compounds with a piperazine ring, providing insights into their utility in agricultural sciences (Stoilkova et al., 2014).

Antibacterial Evaluation of Isoxazolinyl Oxazolidinones

V. Varshney, N. Mishra, P. Shukla, and D. Sahu (2009) synthesized a series of compounds exhibiting significant antibacterial activity against resistant Gram-positive and Gram-negative bacteria. This study underscores the potential of piperazine derivatives in developing new antibacterial agents, which could be relevant for compounds structurally related to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (Varshney et al., 2009).

Antitumor Activity of Marine Actinobacterium Metabolites

M. P. Sobolevskaya et al. (2007) isolated bioactive metabolites from the marine actinobacterium Streptomyces sp., including compounds with a piperazine structure. These metabolites displayed cytotoxic activities, indicating the potential of similar compounds in cancer research (Sobolevskaya et al., 2007).

Discovery of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor

K. Shibuya et al. (2018) identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1, which exhibits significant selectivity and improved oral absorption. This research illustrates the therapeutic potential of piperazine derivatives in treating diseases involving overexpression of ACAT-1, related to cholesterol metabolism (Shibuya et al., 2018).

作用機序

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with ENTs in an irreversible and non-competitive manner. It inhibits both ENT1 and ENT2, but it is more selective to ENT2 than to ENT1 . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .

Biochemical Pathways

The compound affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy. By inhibiting ENTs, it regulates extracellular adenosine levels in the vicinity of its receptors, influencing adenosine-related functions .

Result of Action

The compound’s action results in the inhibition of ENTs, leading to a decrease in the transport of nucleosides and nucleoside analogues. This can affect nucleotide synthesis and chemotherapy, as well as the regulation of extracellular adenosine levels .

Action Environment

The structure-activity relationship of the compound suggests that modifications to its chemical structure could potentially lead to better ent2-selective inhibitors of potential clinical, physiological, and pharmacological importance .

特性

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3OS/c19-15-3-5-16(6-4-15)22-11-9-21(10-12-22)8-7-20-18(23)14-17-2-1-13-24-17/h1-6,13H,7-12,14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUZKKPIEIKTST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)CC2=CC=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2842545.png)

![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)

![6-(2-bromo-5-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2842556.png)

![Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2842557.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate](/img/structure/B2842559.png)

![4'-(2-Bromophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2842560.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2842565.png)

![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2842566.png)

![2-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE](/img/structure/B2842567.png)

![Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-](/img/structure/B2842568.png)